Homopiperazine-1,4-bis(2-ethanesulfonic acid)

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

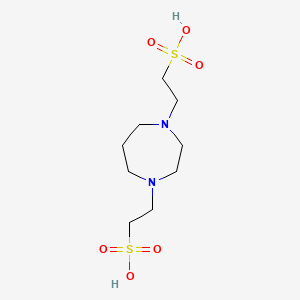

The systematic nomenclature of homopiperazine-1,4-bis(2-ethanesulfonic acid) follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms and sulfonic acid functional groups. The preferred International Union of Pure and Applied Chemistry name is 2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid, which accurately describes the seven-membered diazepane ring system with two ethanesulfonic acid substituents. This nomenclature system clearly delineates the structural features, including the 1,4-diazepane core and the positioning of the sulfoethyl groups at the nitrogen atoms.

The compound is recognized by numerous synonyms that reflect different aspects of its chemical structure and historical naming conventions. The most commonly employed trivial name is Homo-PIPES, which directly indicates its relationship to piperazine-1,4-bis(2-ethanesulfonic acid), commonly known as PIPES. Additional systematic names include hexahydro-1H-1,4-diazepine-1,4-bis(2-ethanesulfonic acid) and tetrahydro-1H-1,4-diazepine-1,4(5H)-diethanesulfonic acid, both of which emphasize the saturated nature of the seven-membered ring system. The Chemical Abstracts Service registry number 202185-84-0 provides unambiguous identification for this compound in chemical databases and regulatory documentation.

Alternative nomenclature systems have generated additional synonyms, including 2,2'-(1,4-diazepane-1,4-diyl)bis(ethane-1-sulfonic acid) and 1H-1,4-diazepine-1,4(5H)-diethanesulfonic acid, tetrahydro-, which follow different structural description approaches. These varied naming conventions reflect the evolution of chemical nomenclature systems and the need for precise structural identification in different scientific contexts. The European Community number 629-533-2 and the DSSTox Substance identification DTXSID00402747 provide additional regulatory and toxicological database identifiers.

Molecular Formula and Weight Analysis

The molecular formula C9H20N2O6S2 provides a comprehensive atomic composition description for homopiperazine-1,4-bis(2-ethanesulfonic acid), revealing the presence of nine carbon atoms, twenty hydrogen atoms, two nitrogen atoms, six oxygen atoms, and two sulfur atoms. This formula demonstrates the compound's classification as a disulfonic acid derivative of a seven-membered diazepane ring system. The molecular weight of 316.39 atomic mass units represents a significant increase compared to its six-membered piperazine analog, piperazine-1,4-bis(2-ethanesulfonic acid), which possesses a molecular weight of 302.37 atomic mass units.

The structural composition analysis reveals that the additional methylene group in the seven-membered ring contributes to the molecular weight difference of approximately 14 atomic mass units between homopiperazine-1,4-bis(2-ethanesulfonic acid) and its piperazine counterpart. This structural modification influences the compound's three-dimensional conformation and consequently affects its physicochemical properties, including solubility characteristics and buffering capacity. The presence of two sulfonic acid groups contributes significantly to the overall molecular weight and imparts zwitterionic character to the molecule under physiological conditions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H20N2O6S2 | |

| Molecular Weight | 316.39 g/mol | |

| Carbon Atoms | 9 | |

| Hydrogen Atoms | 20 | |

| Nitrogen Atoms | 2 | |

| Oxygen Atoms | 6 | |

| Sulfur Atoms | 2 |

The empirical formula analysis demonstrates the compound's high degree of functionalization, with six oxygen atoms distributed among the two sulfonic acid groups and two nitrogen atoms incorporated within the heterocyclic ring system. The carbon-to-nitrogen ratio of 4.5:1 reflects the relatively high nitrogen content characteristic of diazepane derivatives, while the sulfur-to-carbon ratio of 2:9 indicates the significant contribution of sulfonic acid functionality to the overall molecular structure. These compositional relationships provide insight into the compound's chemical behavior and its suitability for specific buffering applications in biological systems.

Crystallographic Data and Three-Dimensional Conformational Studies

The crystallographic characterization of homopiperazine-1,4-bis(2-ethanesulfonic acid) reveals important structural features that distinguish it from related compounds. The compound crystallizes as white crystals with a predicted density of 1.447 ± 0.06 grams per cubic centimeter, indicating a relatively compact crystal packing arrangement. This density value suggests efficient intermolecular interactions within the crystal lattice, likely involving hydrogen bonding between the sulfonic acid groups and water molecules of crystallization.

Three-dimensional conformational analysis demonstrates that the seven-membered diazepane ring adopts a flexible conformation that differs significantly from the more rigid six-membered piperazine ring system. The expanded ring size allows for greater conformational freedom, with the possibility of multiple low-energy conformations accessible at room temperature. This conformational flexibility is reflected in the compound's ability to adopt different spatial arrangements of the ethanesulfonic acid substituents, potentially influencing its buffering properties and interactions with biological macromolecules.

The crystal structure investigations of related compounds provide valuable insights into the structural behavior of homopiperazine-1,4-bis(2-ethanesulfonic acid). Studies on metal complexes containing piperazine-1,4-bisethanesulfonic acid ligands have revealed coordination geometries and packing arrangements that may be analogous to those observed in homopiperazine derivatives. These crystallographic studies demonstrate the ability of the ethanesulfonic acid groups to participate in extensive hydrogen bonding networks, contributing to the overall stability of the crystal structure.

The three-dimensional molecular modeling studies suggest that the ethanesulfonic acid chains exhibit considerable rotational freedom around the nitrogen-carbon bonds, allowing for multiple conformational states that may interconvert rapidly in solution. This conformational behavior contrasts with the more constrained geometry observed in six-membered piperazine analogs, where the ring rigidity limits the spatial arrangements of the substituent groups. The conformational flexibility of homopiperazine-1,4-bis(2-ethanesulfonic acid) may contribute to its effectiveness as a buffering agent by allowing optimal positioning of the ionizable groups in different chemical environments.

Comparative Structural Analysis with Piperazine-Based Analogues

The comparative structural analysis between homopiperazine-1,4-bis(2-ethanesulfonic acid) and its piperazine-based analogue, piperazine-1,4-bis(2-ethanesulfonic acid), reveals fundamental differences arising from the expanded ring system. The additional methylene group in the homopiperazine derivative creates a seven-membered diazepane ring compared to the six-membered piperazine ring, resulting in altered geometric parameters and conformational preferences. This structural modification influences the spatial arrangement of the ethanesulfonic acid substituents and consequently affects the compound's physicochemical properties.

The molecular weight comparison demonstrates a 14 atomic mass unit increase for homopiperazine-1,4-bis(2-ethanesulfonic acid) (316.39 g/mol) relative to piperazine-1,4-bis(2-ethanesulfonic acid) (302.37 g/mol), directly attributable to the additional CH2 group in the ring system. This molecular weight difference represents approximately a 4.6% increase, which, while seemingly modest, translates into significant changes in molecular volume and surface area that influence solubility and interaction properties. The expanded ring system also alters the nitrogen-nitrogen distance within the heterocycle, potentially affecting the compound's coordination behavior with metal ions and its buffering characteristics.

The conformational analysis reveals that the seven-membered diazepane ring in homopiperazine-1,4-bis(2-ethanesulfonic acid) possesses greater flexibility compared to the six-membered piperazine ring system. This enhanced conformational freedom allows for a broader range of spatial arrangements of the ethanesulfonic acid groups, potentially providing more versatile buffering capabilities across different chemical environments. The piperazine analog, with its more rigid ring structure, maintains a more constrained geometry that may limit its adaptability but provides more predictable buffering behavior.

The predicted acid dissociation constant values also differ between these compounds, with homopiperazine-1,4-bis(2-ethanesulfonic acid) exhibiting a predicted pKa of 0.54 ± 0.50, while piperazine-1,4-bis(2-ethanesulfonic acid) demonstrates a pKa of 6.8 at 25°C. This substantial difference in acid-base properties reflects the influence of the ring size on the electronic environment of the nitrogen atoms and the overall molecular charge distribution. The lower pKa value for the homopiperazine derivative suggests different protonation behavior and buffering range compared to its piperazine counterpart, making it suitable for different experimental conditions and applications.

Properties

IUPAC Name |

2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O6S2/c12-18(13,14)8-6-10-2-1-3-11(5-4-10)7-9-19(15,16)17/h1-9H2,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTMPPUJIVQNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)CCS(=O)(=O)O)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402747 | |

| Record name | Homo-PIPES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202185-84-0 | |

| Record name | Homo-PIPES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homopiperazine-1,4-bis(2-ethanesulfonic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Reaction Parameters

Temperature: The reaction is generally conducted at elevated temperatures ranging from 140°C to 225°C, with an optimal range of 190°C to 210°C to maximize reaction rate and yield. Temperatures below 150°C result in poor solubility of the metal 2-hydroxyethanesulfonate and significantly reduced conversion efficiency.

Pressure: Reactions are typically performed in sealed autoclaves or pressure vessels to maintain the elevated temperature and control the reaction atmosphere.

pH and Catalysts: Sodium hydroxide (NaOH) is used as a catalyst and to maintain alkaline conditions, facilitating the nucleophilic substitution and neutralizing by-product hydrohalides formed during the reaction.

Water Removal: Water formed as a by-product is continuously or intermittently removed by distillation to drive the reaction equilibrium toward product formation. Different procedures vary in the timing of water removal:

Reactor Setup

- The reaction is carried out in electrically heated, mechanically stirred autoclaves equipped with:

Detailed Preparation Procedures

| Procedure | Description | Water Removal Timing | Temperature Range (°C) | Reaction Time (hours) | Notes |

|---|---|---|---|---|---|

| A | Continuous water removal during reaction | Continuous | 140–200 (preferably 190–210) | 2–17 | Maximizes conversion, reduces amine loss |

| B | Partial water removal after significant reaction | Mid-reaction | 140–200 | Variable | Balances amine retention and reaction completion |

| C | Water removal at end of reaction | End of reaction | 140–225 | Variable | Suitable for high-boiling amines, simpler setup |

Table 1: Summary of reaction procedures for preparation of substituted alkanesulfonates including Homopiperazine-1,4-bis(2-ethanesulfonic acid)

Example Synthesis (Adapted from Patent US7208599B2)

- Charge the autoclave with homopiperazine, aqueous sodium 2-hydroxyethanesulfonate, and 50% sodium hydroxide solution.

- Seal the reactor and heat rapidly to 200°C with stirring.

- Maintain temperature for 4–6 hours while continuously removing water vapor via condenser.

- After targeted water removal, close isolation valve and continue heating for an additional 2 hours.

- Cool the reactor, open, and dissolve the crude product in water.

- Purify as necessary by crystallization or chromatography.

Reaction Monitoring and Yield Optimization

- UV spectroscopy of the distillate is used to quantify amine loss during water removal.

- Reaction progress is monitored by chromatographic methods (HPLC, GC) to ensure complete conversion.

- Maintaining temperature above the melting/dissolution point of reactants and products is critical to avoid yield loss.

Research Findings and Process Insights

- Elevated temperatures significantly accelerate the reaction rate, reducing reaction times from days to hours.

- Continuous or staged water removal shifts equilibrium toward product formation, improving yields.

- Use of high-boiling amines like homopiperazine minimizes raw material loss during distillation steps.

- Reaction mixtures become more homogeneous at temperatures above the melting point of the product, facilitating better conversion.

- Lower temperatures (<150°C) lead to poor solubility of sodium 2-hydroxyethanesulfonate and incomplete reactions.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range/Value | Impact on Reaction |

|---|---|---|

| Temperature | 190–210°C | Higher temp increases rate and yield |

| Pressure | Autoclave conditions (~1 atm to elevated) | Maintains liquid phase, controls vaporization |

| Base (NaOH) concentration | 50% w/w aqueous solution | Catalyzes reaction, neutralizes by-products |

| Water removal timing | Continuous, mid, or end | Drives equilibrium, affects amine loss |

| Reaction time | 2–17 hours | Longer times improve conversion |

| Amine type | High boiling (homopiperazine) | Minimizes loss during distillation |

Table 2: Key parameters influencing the preparation of Homopiperazine-1,4-bis(2-ethanesulfonic acid)

This detailed synthesis overview, grounded in patent disclosures and chemical data repositories, provides a professional and authoritative guide to the preparation of Homopiperazine-1,4-bis(2-ethanesulfonic acid). The methods emphasize controlled high-temperature nucleophilic substitution with strategic water removal to optimize yield and purity, suitable for industrial and research-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The sulfoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Buffering Agent in Biological Research

Overview:

PIPES is primarily used as a buffering agent in biological systems due to its effective pH range (6.1 to 7.5) and low toxicity to cells. It is particularly advantageous in experiments involving plant cells and mammalian cell cultures.

Case Study: Evaluation of Buffer Toxicity

In a study evaluating the toxicity of various buffers in tobacco cells, PIPES was found to be a suitable buffer at low pH levels. The research highlighted its effectiveness in maintaining stable pH environments crucial for plant cell biology experiments, demonstrating minimal cytotoxic effects compared to other common buffers .

Proteomic Analysis Under Stress Conditions

Overview:

PIPES has been employed in proteomic studies, particularly under environmental stress conditions. Its ability to maintain pH stability is vital for accurate protein analysis.

Case Study: Proteomic Analysis of Seed Radicles

In proteomic analyses of radicles from seeds treated with aluminum, PIPES was used to maintain the pH during the extraction and analysis processes. This application underscores its utility in complex biological assays where environmental stressors can alter protein expression and stability .

Applications in Environmental Studies

Overview:

Homopiperazine-1,4-bis(2-ethanesulfonic acid) has been utilized in environmental studies, particularly in assessing the behavior of pollutants and their interaction with biological systems.

Case Study: Soil Metabolite Studies

Research involving the identification of sulfonated metabolites of herbicides like metolachlor utilized PIPES as a buffer during extraction processes. The stability provided by PIPES allowed for accurate mass spectrometric analysis of soil samples, facilitating a better understanding of herbicide degradation pathways .

Industrial Applications

Overview:

Beyond laboratory settings, PIPES finds applications in industrial processes where pH control is critical.

Example: Biodiesel Production

In biodiesel production, PIPES has been explored as a buffering agent during the esterification process using ethanesulfonic acid as a catalyst. The buffering capacity of PIPES helps maintain optimal reaction conditions, enhancing the efficiency of biodiesel synthesis from crude palm oil .

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid involves its interaction with various molecular targets. The sulfoethyl groups can form strong interactions with proteins and enzymes, affecting their activity and stability. The diazepane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The pathways involved include modulation of enzyme activity, alteration of protein-protein interactions, and potential effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Taurocholic acid sodium salt hydrate: Similar in having sulfoethyl groups but differs in its biological role as a bile acid.

Sodium taurochenodeoxycholate: Another bile acid with sulfoethyl groups, used in different biological contexts.

Uniqueness

2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid is unique due to its combination of a diazepane ring and sulfoethyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.

Biological Activity

Homopiperazine-1,4-bis(2-ethanesulfonic acid), commonly referred to as Homo-PIPES, is a chemical compound with significant applications in biological research, particularly as a buffering agent. Its unique structure and properties make it a valuable tool in various experimental settings, especially in studies involving enzyme mechanisms and protein interactions.

Homo-PIPES is characterized by its diazepane ring and sulfoethyl groups, contributing to its stability and reactivity. The molecular formula is , with a molecular weight of 316.4 g/mol. The compound's pKa values (approximately 4.4) indicate its suitability for buffering in the physiological pH range, particularly in acidic conditions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.4 g/mol |

| pKa | 4.4 |

| CAS Number | 202185-84-0 |

Biological Applications

Buffering Agent: Homo-PIPES is primarily used as a buffering agent in biological experiments. Studies have shown it to be effective in maintaining stable pH levels in cell cultures, particularly in tobacco cells where it demonstrated low toxicity and high compatibility at pH levels around 5.0 .

Enzyme Studies: The compound has been employed in enzyme kinetics studies, facilitating the investigation of enzyme mechanisms due to its ability to stabilize the reaction environment without interfering with the enzymatic activity . For instance, it was used in structural studies involving the enzyme GlmA from C. acetobutylicum, aiding in the crystallization process necessary for X-ray diffraction analysis .

Protein Interactions: Homo-PIPES interacts with proteins and enzymes through its sulfoethyl groups, which can form strong ionic interactions with positively charged residues on proteins. This characteristic is crucial for studying protein-protein interactions and enzyme-substrate binding dynamics.

Case Studies

- Tobacco Cell Studies: A study evaluating the toxicity of various buffers found that Homo-PIPES was suitable for plant cell studies at low pH, showing minimal adverse effects on cell viability and proliferation compared to other buffering agents .

- Enzyme Kinetics: In kinetic analyses involving GlmA, Homo-PIPES was used to maintain optimal conditions for enzyme activity, allowing for accurate measurement of reaction rates and product formation . The compound's buffering capacity helped prevent fluctuations in pH that could skew results.

The mechanism of action of Homo-PIPES involves its interaction with various molecular targets within biological systems:

- Ionic Interactions: The sulfoethyl groups can form ionic bonds with amino acids like lysine and arginine, influencing protein conformation and function.

- Stabilization of Enzymatic Reactions: By maintaining a stable pH environment, Homo-PIPES enhances the reliability of enzymatic assays and cellular experiments.

Comparative Analysis

When compared to other common buffers such as HEPES or MES, Homo-PIPES offers distinct advantages:

| Buffer | pKa Range | Toxicity Level | Common Uses |

|---|---|---|---|

| Homo-PIPES | 4.4 | Low | Plant cell studies, enzyme assays |

| HEPES | 7.5-8.0 | Moderate | Cell culture, biochemical assays |

| MES | 6.1-7.5 | Low | Protein purification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.